molecular formula C16H21N3OS B430938 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione CAS No. 328556-81-6

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

Cat. No. B430938
CAS RN: 328556-81-6
M. Wt: 303.4g/mol
InChI Key: GKTJCTAQGYUVBZ-UHFFFAOYSA-N
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Description

“4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione” is a chemical compound with the formula C16H21N3OS . It is an aromatic ether . The compound has a net charge of 0, an average mass of 303.424, and a mono-isotopic mass of 303.14053 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H21N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,21) . The SMILES string is CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3CCCCC3 .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 303.424, and a mono-isotopic mass of 303.14053 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound has been synthesized through various methods, including cyclization of substituted thiosemicarbazides and reactions with benzaldehydes, demonstrating diverse synthetic pathways for triazole derivatives (Xu et al., 2006).

  • Crystal Structure : The crystal structure of similar triazole compounds has been analyzed, providing insights into their molecular geometry and intermolecular interactions, which are crucial for understanding their potential applications (R. Shukla et al., 2014).

Biological and Chemical Properties

  • Antimicrobial Properties : Some triazole derivatives exhibit antimicrobial activity, suggesting potential use in medical applications, particularly as antibacterial and antifungal agents (A. Siwek et al., 2009).

  • Biological Activity Prediction : Theoretical studies, such as DFT calculations, have been conducted to predict the biological activities of triazole compounds. This includes potential applications in enzyme inhibition, which could be relevant in drug development (A. K. Srivastava et al., 2016).

Potential Applications in Cancer Research

  • Antitumor Activity : Some studies have explored the antitumor activities of triazole derivatives, indicating their potential use in cancer treatment or as models for developing new anticancer drugs (М. А. Калдрикян et al., 2017).

Additional Chemical Properties and Applications

  • Tautomerism Studies : Research on tautomerism in triazoles provides essential information on their chemical behavior, which is critical for their application in various chemical and pharmaceutical fields (S. Kubota & M. Uda, 1972).

  • Spectroscopic and Electronic Properties : Investigations into the spectroscopic and electronic properties of triazole derivatives enhance the understanding of their potential as materials in electronic or photonic applications (M. Nadeem et al., 2017).

properties

IUPAC Name

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJCTAQGYUVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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